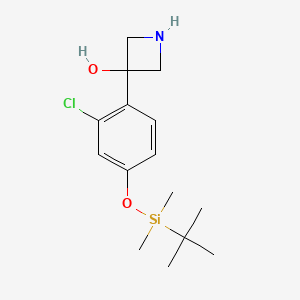

3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol

Description

3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol is a synthetic azetidine derivative featuring a hydroxyl group at the 3-position of the azetidine ring, a 2-chloro-4-(tert-butyldimethylsilyloxy)phenyl substituent, and a stereochemically defined core. The tert-butyldimethylsilyl (TBDMS) group acts as a protective moiety for hydroxyl groups, enhancing stability during synthetic processes . This compound is of interest in medicinal chemistry due to the azetidine scaffold’s conformational rigidity, which can improve target binding affinity and metabolic stability compared to larger heterocycles.

Properties

Molecular Formula |

C15H24ClNO2Si |

|---|---|

Molecular Weight |

313.89 g/mol |

IUPAC Name |

3-[4-[tert-butyl(dimethyl)silyl]oxy-2-chlorophenyl]azetidin-3-ol |

InChI |

InChI=1S/C15H24ClNO2Si/c1-14(2,3)20(4,5)19-11-6-7-12(13(16)8-11)15(18)9-17-10-15/h6-8,17-18H,9-10H2,1-5H3 |

InChI Key |

UTQCHRYALQNQDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C2(CNC2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group, followed by the introduction of the azetidine ring and chlorination of the phenyl group. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide, and various amines can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

Industry: It can be used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring and phenyl group allow it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The tert-butyldimethylsilyl group may enhance the compound’s stability and bioavailability, while the chlorine atom can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related azetidine derivatives:

Key Observations

- TBDMS Group Impact : The TBDMS group in the target compound enhances lipophilicity and protects the hydroxyl group during synthesis, a strategy also observed in intermediates for bioactive molecules like histone deacetylase inhibitors . In contrast, compounds without protective groups (e.g., azetidin-3-ol hydrochloride) exhibit higher polarity and BBB permeability .

- Halogen Effects : The 2-chloro substituent in the target compound may improve binding to hydrophobic enzyme pockets compared to fluoro-substituted analogs (e.g., 3-(4-fluorophenyl)azetidin-3-ol) . However, fluorinated derivatives often show improved metabolic stability due to stronger C-F bonds.

- Azetidine Core Variations : Azetidin-2-ones (lactams) like 4-(2-methoxyphenyl)-3,3-dimethyl-azetidin-2-one are more conformationally restricted and commonly used as enzyme inhibitors , whereas azetidin-3-ols are versatile intermediates for further functionalization.

- Solubility: The trifluoroacetate salt of 3-(4-fluorophenyl)azetidin-3-ol has better solubility in polar solvents (DMSO, methanol) than the neutral TBDMS-protected target compound .

Research Findings and Data

Physicochemical Properties

- Lipophilicity: The TBDMS group increases logP values by ~2.5 units compared to non-silylated analogs, enhancing membrane permeability but reducing aqueous solubility.

- Stability : TBDMS-protected compounds show resistance to oxidation and hydrolysis under basic conditions, unlike azetidin-3-ol hydrochloride, which degrades in acidic environments .

Biological Activity

3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, interaction with tubulin, and overall therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C15H20ClN2O2Si

- Molecular Weight : 316.86 g/mol

- IUPAC Name : 3-(4-((tert-butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol

This compound features a chlorophenyl group and a tert-butyldimethylsilyl (TBDMS) protecting group, which are crucial for its biological activity.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of azetidinone compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating strong potential for therapeutic applications in oncology .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 9h | MCF-7 | 10–33 |

| 9q | MDA-MB-231 | 23–33 |

| 10p | MCF-7 | 30 |

These results suggest that the presence of the TBDMS group may enhance the compound's solubility and bioavailability, contributing to its efficacy.

The mechanism by which these compounds exert their antiproliferative effects involves the inhibition of tubulin polymerization. The azetidinone scaffold interacts with the colchicine-binding site on tubulin, leading to disrupted microtubule dynamics and subsequent cell cycle arrest. Flow cytometry analyses have shown that treatment with these compounds can induce apoptosis in cancer cells by promoting G2/M phase arrest .

Case Studies

- MCF-7 Breast Cancer Cells : In vitro studies indicated that derivatives like compound 9q not only inhibited cell proliferation but also caused significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.

- Triple-Negative Breast Cancer (TNBC) : The compounds were also tested on MDA-MB-231 cells, a model for TNBC, where they displayed comparable efficacy to standard treatments like combretastatin A4 (CA-4), further validating their potential as chemotherapeutic agents .

Q & A

Q. What are the key steps in synthesizing 3-(4-((tert-butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol?

The synthesis involves:

- Deprotonation and coupling : n-BuLi deprotonates (4-bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane in THF at -78°C, followed by reaction with tert-butyl 3-oxoazetidine-1-carboxylate to form the azetidine ring .

- Deprotection : TBAF removes the tert-butyldimethylsilyl (TBDMS) group under controlled conditions (-10°C) to yield the hydroxylated intermediate .

- Purification : Silica gel chromatography (10:1 petroleum ether:EtOAc) ensures high purity .

Q. What characterization techniques are critical for verifying the compound’s structure and purity?

- Thin-layer chromatography (TLC) : Monitors reaction progress and intermediate purity .

- NMR spectroscopy : Confirms regioselectivity and structural integrity (e.g., H-NMR for hydroxyl and silyl ether groups) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How does the TBDMS group influence the compound’s stability during synthesis?

The TBDMS group acts as a protecting group for the phenolic hydroxyl, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during coupling steps. Its bulkiness also enhances steric control in regioselective reactions .

Advanced Research Questions

Q. What mechanistic insights explain the role of n-BuLi in the synthesis?

n-BuLi generates a strong base to deprotonate the silyl-protected phenol, forming a phenoxide intermediate. This facilitates nucleophilic attack on the carbonyl of tert-butyl 3-oxoazetidine-1-carboxylate, leading to azetidine ring formation. The low temperature (-78°C) minimizes side reactions and stabilizes the enolate intermediate .

Q. How can researchers optimize reaction yields when scaling up the synthesis?

- Solvent selection : THF ensures solubility of intermediates while maintaining low-temperature reactivity .

- Catalyst control : Use of anhydrous conditions and inert atmosphere (N) prevents hydrolysis of sensitive intermediates .

- Workup strategies : Quenching with saturated ammonium chloride and extraction with ethyl acetate improve recovery of polar intermediates .

Q. What strategies address contradictions in reported yields for TBDMS deprotection?

Conflicting yields may arise from:

- Temperature sensitivity : Overly rapid warming during TBAF treatment can lead to byproducts. Maintaining -10°C ensures selective deprotection .

- Solvent effects : THF vs. acetonitrile/water mixtures can alter reaction kinetics and side-product profiles .

Q. How does the chlorophenyl-azetidine scaffold influence biological activity in drug discovery?

- Bioactivity : The azetidine ring’s strained conformation enhances binding to enzymatic pockets, while the chlorophenyl group contributes to hydrophobic interactions with target proteins (e.g., FXR modulators) .

- Structure-activity relationship (SAR) : Modifications to the hydroxyl or silyl ether groups can alter solubility, metabolic stability, and target affinity .

Q. What advanced analytical methods resolve purity challenges in final intermediates?

- HPLC-MS : Detects trace impurities (e.g., residual silyl ethers or unreacted starting materials) .

- Elemental analysis : Confirms stoichiometric consistency of C, H, N, and Cl .

- X-ray crystallography : Validates stereochemistry and crystal packing for polymorph screening .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s enzyme inhibition potential?

- In vitro assays : Use fluorescence-based or radiometric assays to measure inhibition constants () against target enzymes (e.g., kinases or proteases) .

- Docking studies : Molecular modeling (e.g., AutoDock) predicts binding modes to active sites, guiding structural optimization .

Q. What protocols mitigate risks of azetidine ring-opening during functionalization?

- Mild reaction conditions : Avoid strong acids/bases; use buffered aqueous solutions for substitutions .

- Protecting groups : Temporarily mask the hydroxyl with acetyl or benzyl groups during harsh reactions (e.g., halogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.